
Sodium2-methyloxazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium2-methyloxazole-5-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is characterized by the presence of a sulfinate group attached to a 2-methyloxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium2-methyloxazole-5-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. One common method is the oxidation of thiols to sulfinic acids, followed by neutralization with sodium hydroxide to form the sodium sulfinate salt . Another approach involves the Michael addition of acrylonitrile with thiols, which are then oxidized with hydrogen peroxide in glacial acetic acid to form the corresponding sulfinates .
Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale oxidation processes using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium2-methyloxazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Oxazoles: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Sodium2-methyloxazole-5-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of sodium2-methyloxazole-5-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including enzymes and receptors. The sulfinate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
Sodium2-methyloxazole-5-sulfinate can be compared with other sulfinates and sulfonates:
Sodium Methanesulfinate: Similar in structure but lacks the oxazole ring, making it less versatile in certain synthetic applications.
Sodium Benzenesulfinate: Contains a benzene ring instead of an oxazole ring, leading to different reactivity and applications.
Sodium p-Toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the benzene ring, affecting its chemical properties.
The unique combination of the oxazole ring and the sulfinate group in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H4NNaO3S |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
sodium;2-methyl-1,3-oxazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S.Na/c1-3-5-2-4(8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
QIXMWPQWRNUCFM-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC=C(O1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



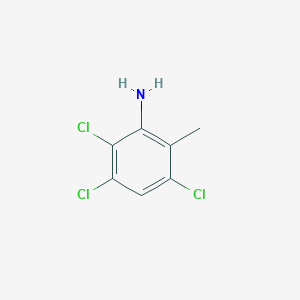


![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)

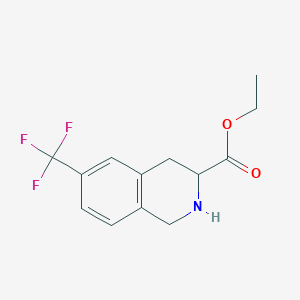
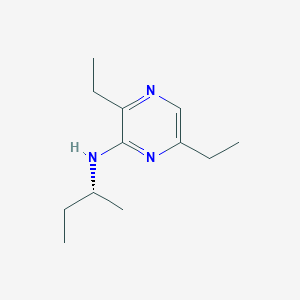
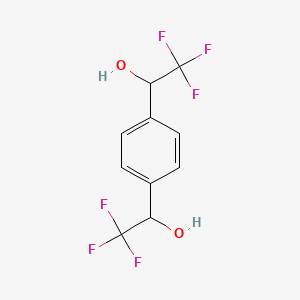
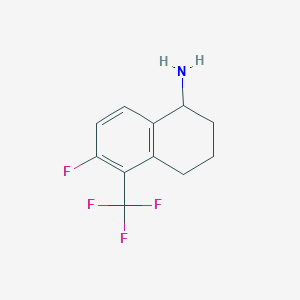
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)
